Cas no 2743432-30-4 ({4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate)

{4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate is a specialized organosulfur compound featuring a 1,2-dithiolane core functionalized with methanesulfonyloxy and acetoxymethyl groups. This structure imparts reactivity useful in synthetic chemistry, particularly in thiol-disulfide exchange reactions or as a precursor for sulfur-containing intermediates. The methanesulfonyloxy group enhances leaving-group properties, facilitating nucleophilic substitutions, while the acetoxymethyl moiety offers additional functionalization potential. The 1,2-dithiolane ring contributes to redox-active behavior, making it relevant in applications requiring controlled disulfide bond formation. Its stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in organic synthesis and pharmaceutical research.
{4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate structure
2743432-30-4 structure
Product Name:{4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate
CAS No:2743432-30-4
MF:C8H14O5S3
MW:286.3887591362
CID:5937944
PubChem ID:165693836
Update Time:2025-05-20

{4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2743432-30-4
    • EN300-37272925
    • {4-[(methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate
    • {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate
    • Inchi: 1S/C8H14O5S3/c1-7(9)12-3-8(5-14-15-6-8)4-13-16(2,10)11/h3-6H2,1-2H3
    • InChI Key: PSDLYQNMZHNLJF-UHFFFAOYSA-N
    • SMILES: S1CC(COC(C)=O)(COS(C)(=O)=O)CS1

Computed Properties

  • Exact Mass: 286.00033706g/mol
  • Monoisotopic Mass: 286.00033706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 129Ų

{4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate Pricemore >>

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Additional information on {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate

Comprehensive Overview of {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate (CAS No. 2743432-30-4)

The compound {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate (CAS No. 2743432-30-4) is a specialized organic molecule with a unique structural framework. Its chemical name highlights the presence of a 1,2-dithiolane ring, a methanesulfonyloxy group, and an acetate moiety, making it a subject of interest in synthetic chemistry and material science. Researchers and industry professionals often search for this compound due to its potential applications in bioconjugation, drug delivery systems, and functional materials. The growing demand for sulfur-containing compounds in pharmaceuticals and agrochemicals further underscores its relevance.

One of the key features of {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate is its reactivity, which stems from the dithiolane ring and the methanesulfonyloxy leaving group. This reactivity makes it a valuable intermediate in the synthesis of thiol-functionalized polymers and cross-linking agents. Recent studies have explored its role in click chemistry and bioorthogonal reactions, which are hot topics in modern chemical research. Users frequently search for terms like "dithiolane derivatives applications" or "methanesulfonyloxy compounds in synthesis", reflecting the compound's niche but significant role.

In the context of green chemistry, {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate has garnered attention for its potential in sustainable synthesis. The compound's ability to participate in catalytic processes and selective transformations aligns with the global push toward eco-friendly chemical practices. Searches related to "green synthesis of sulfur compounds" or "renewable chemical intermediates" often intersect with discussions about this molecule. Its stability under various conditions also makes it a candidate for long-term storage and industrial-scale production.

From a pharmaceutical perspective, the 1,2-dithiolane core is known for its redox-active properties, which are exploited in prodrug design and targeted therapy. While {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate is not a drug itself, its derivatives are being investigated for their bioavailability and therapeutic potential. Queries such as "dithiolane in drug development" or "sulfur-based prodrugs" are common among researchers exploring this space. The compound's modular structure allows for customization, catering to specific biological targets.

The material science community has also shown interest in {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate, particularly for its role in designing self-healing materials and dynamic covalent networks. The disulfide bonds in the dithiolane ring can undergo reversible cleavage, enabling applications in smart coatings and responsive polymers. Searches for "disulfide-based materials" or "dynamic chemistry in polymers" often lead to discussions involving this compound. Its compatibility with photopolymerization techniques further expands its utility.

In summary, {4-[(Methanesulfonyloxy)methyl]-1,2-dithiolan-4-yl}methyl acetate (CAS No. 2743432-30-4) is a versatile compound with applications spanning synthetic chemistry, pharmaceuticals, and advanced materials. Its unique structure and reactivity make it a valuable tool for researchers addressing contemporary challenges in sustainability, drug delivery, and material innovation. As interest in sulfur chemistry and functional intermediates grows, this compound is poised to remain a topic of scientific and industrial relevance.

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